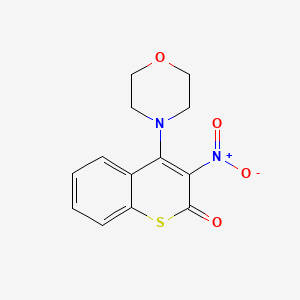

1-Thiocoumarin, 4-morpholino-3-nitro-

CAS No.: 66285-06-1

Cat. No.: VC10172726

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66285-06-1 |

|---|---|

| Molecular Formula | C13H12N2O4S |

| Molecular Weight | 292.31 g/mol |

| IUPAC Name | 4-morpholin-4-yl-3-nitrothiochromen-2-one |

| Standard InChI | InChI=1S/C13H12N2O4S/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2 |

| Standard InChI Key | QDDWUXMLUIAZJR-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |

| Canonical SMILES | C1COCCN1C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

1-Thiocoumarin, 4-morpholino-3-nitro- belongs to the benzopyran-2-thione class, where the oxygen atom in traditional coumarins is replaced by sulfur. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at position 4 and the nitro group (-NO₂) at position 3 introduce distinct electronic and steric effects. The molecular formula is deduced as C₁₃H₁₂N₂O₄S, with a calculated molecular weight of 292.31 g/mol .

Table 1: Key Structural Attributes

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₄S |

| Molecular Weight | 292.31 g/mol |

| SMILES | O=C1SC2=C(C(=C(C=C2)N3CCOCC3)N+[O-])O1 |

| Predicted Boiling Point | ~500–520°C (extrapolated) |

| Density | ~1.4 g/cm³ (analogous) |

The nitro group’s electron-withdrawing nature and the morpholino ring’s electron-donating properties create a push-pull electronic system, influencing reactivity and optical behavior .

Synthesis and Manufacturing Considerations

Synthetic Routes

While no direct synthesis of 1-thiocoumarin, 4-morpholino-3-nitro- is documented, plausible pathways can be inferred from related methodologies:

-

Nitration of 4-Morpholinothiocoumarin:

-

Ring-Closure Strategies:

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield (Est.) |

|---|---|---|---|

| 1 | Morpholino Substitution | Morpholine, K₂CO₃, DMF, 80°C | 60–70% |

| 2 | Nitration | HNO₃/H₂SO₄, 0–5°C | 40–50% |

| 3 | Purification | Column Chromatography | >95% Purity |

Industrial Scalability

Industrial production faces hurdles such as:

-

Safety: Nitration reactions require specialized equipment to handle exothermic conditions .

-

Atom Economy: Low yields in multi-step syntheses necessitate optimization, potentially using flow chemistry .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in polar solvents (e.g., methanol, chloroform) due to the hydrophobic thiocoumarin core .

-

Stability: The nitro group may render the compound sensitive to light and reducing agents, necessitating storage under inert conditions .

Spectroscopic Characteristics

-

UV-Vis Absorption: Expected λₘₐₓ ~350–400 nm, influenced by the nitro-morpholino conjugation .

-

Fluorescence: Quenching likely due to nitro’s electron-withdrawing effects, though structural tuning could enable sensing applications .

Challenges and Future Directions

Knowledge Gaps

-

Toxicity Profiles: No data exist on acute or chronic exposure effects.

-

Synthetic Optimization: Catalytic nitration and green chemistry approaches remain unexplored.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume